molecular formula C12H24O4 B14151961 2-(2-Octoxyethoxy)acetic acid CAS No. 53563-70-5

2-(2-Octoxyethoxy)acetic acid

Cat. No.: B14151961
CAS No.: 53563-70-5
M. Wt: 232.32 g/mol
InChI Key: ICDFAVDDYZOXIU-UHFFFAOYSA-N
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Description

Significance of Ethoxylated Carboxylic Acids in Interdisciplinary Science

Ethoxylated carboxylic acids are a subset of ether carboxylic acids characterized by the presence of one or more ethylene (B1197577) oxide units. This structural feature significantly impacts their solubility and interfacial properties. aryanchemical.com The process of ethoxylation, the chemical reaction that adds ethylene oxide to a substrate, is of great industrial importance, with millions of metric tons of various ethoxylates produced annually worldwide. wikipedia.org

These compounds are recognized for their role as surfactants, molecules that lower the surface tension between different phases, such as two liquids or a liquid and a solid. venus-goa.com This property makes them indispensable in a multitude of applications, including:

Detergents and Cleaners: Their ability to emulsify oils and suspend dirt particles is fundamental to the cleaning action of many household and industrial products. aryanchemical.comvenus-goa.com

Personal Care Products: In shampoos, soaps, and cosmetics, they act as mild cleansing agents, foam stabilizers, and emulsifiers. venus-goa.comatamanchemicals.com

Industrial Processes: They are utilized as wetting agents, dispersants, and emulsifiers in textile manufacturing, metalworking fluids, and agricultural formulations. aryanchemical.comatamanchemicals.com

Enhanced Oil Recovery: Certain ether carboxylates can generate ultralow interfacial tension, a critical factor in mobilizing and recovering residual oil from reservoirs. atamanchemicals.comacs.org

The versatility of ethoxylated carboxylic acids stems from their tunable nature. By altering the length of the alkyl chain and the degree of ethoxylation, their properties can be tailored to suit specific applications. atamanchemicals.com

Overview of Alkoxyethoxy Acetic Acid Derivatives in Advanced Systems

Alkoxyethoxy acetic acid derivatives, such as 2-(2-Octoxyethoxy)acetic acid, are a specific type of ethoxylated carboxylic acid. Their structure, featuring a defined alkyl chain (octoxy), two ethylene oxide units (ethoxyethoxy), and a terminal acetic acid group, gives rise to a unique set of physicochemical properties. nih.gov

These derivatives are essentially a class of surfactants with properties that can be responsive to changes in pH and temperature due to the combination of a weakly ionic carboxylic acid group and a nonionic polyoxyethylene block. nih.govresearchgate.net This dual nature makes them highly effective in a variety of advanced systems.

Research has shown that the interfacial tension of solutions containing these derivatives is influenced by factors such as concentration and the presence of electrolytes. acs.org For instance, while sodium chloride may have a limited effect, divalent ions like calcium and magnesium can significantly reduce interfacial tension to ultralow values. acs.org The performance of these surfactants is also dependent on the length of the hydrophobic alkyl chain; longer chains generally lead to lower interfacial tension. researchgate.net

The synthesis of alkoxyethoxy acetic acid derivatives can be achieved through various methods, including the oxidation of the corresponding alcohol or the reaction of an ethoxylated alcohol with a chloroacetate. publish.csiro.augoogleapis.com More recent synthetic approaches aim for greener and more efficient processes. publish.csiro.au

Historical Context of Ether Carboxylic Acid Research Trajectories

The history of ether carboxylic acids is intrinsically linked to the broader history of ether synthesis. The term "ether" was first coined by Frobenius in the 18th century. yale.edu Early research in the 19th century by chemists like Fourcroy, Saussure, and Gay-Lussac established that ethers could be formed by the dehydration of alcohols. yale.edu A significant breakthrough was the discovery of the Williamson ether synthesis, a versatile method for preparing ethers that is still widely used today. masterorganicchemistry.com This reaction involves the reaction of an alkoxide with a primary alkyl halide.

The development of synthetic methods for carboxylic acids also played a crucial role. The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.

The specific synthesis of ether carboxylic acids likely emerged from the application of these foundational reactions. The Williamson ether synthesis, for example, could be adapted to react an alcohol with a halo-acetic acid derivative. Another key method is the oxidation of ethoxylated alcohols. publish.csiro.au The industrial production of ethoxylates began in the 1930s, paving the way for the large-scale availability of the precursors needed for ether carboxylic acid synthesis. wikipedia.org

Early applications of these compounds were likely driven by their surfactant properties, which would have been of immediate interest in industries such as textiles and cleaning. atamanchemicals.com Over time, as our understanding of their physicochemical behavior has deepened, the applications of ether carboxylic acids have expanded into more specialized and advanced areas, including pharmaceuticals and enhanced oil recovery. acs.orgontosight.ai

Chemical Profile of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C12H24O4 nih.gov
Molecular Weight 232.32 g/mol nih.gov
CAS Number 53563-70-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53563-70-5

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

2-(2-octoxyethoxy)acetic acid

InChI

InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-15-9-10-16-11-12(13)14/h2-11H2,1H3,(H,13,14)

InChI Key

ICDFAVDDYZOXIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCC(=O)O

Related CAS

53563-70-5

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways for 2 2 Octoxyethoxy Acetic Acid and Its Analogs

Precursor Selection and Strategic Functionalization for Ether Carboxylic Acid Synthesis

The synthesis of 2-(2-Octoxyethoxy)acetic acid is strategically planned, beginning with the careful selection of precursors that allow for the sequential construction of the ether linkages and the terminal carboxylic acid group. A common and efficient approach involves a two-step process: an etherification reaction to form the octoxyethoxy ethanol (B145695) intermediate, followed by an oxidation to yield the final carboxylic acid.

The primary precursors for this synthesis are typically:

An octyl-containing electrophile: This is commonly an octyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane.

A diethylene glycol-based nucleophile: Diethylene glycol (DEG) serves as the backbone of the molecule.

The strategic functionalization lies in the sequential formation of the ether bonds. The first ether linkage is formed by reacting the octyl halide with diethylene glycol. This is followed by the conversion of the terminal hydroxyl group of the resulting 2-(2-octoxyethoxy)ethanol (B96703) to a carboxylic acid.

Etherification Reaction Optimization

The formation of the ether linkage in 2-(2-octoxyethoxy)ethanol is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide ion from an alkyl halide by an alkoxide ion. In this case, diethylene glycol is deprotonated to form an alkoxide, which then attacks the octyl halide.

Reaction Scheme:

CH₃(CH₂)₇-Br + HOCH₂CH₂OCH₂CH₂OH → CH₃(CH₂)₇OCH₂CH₂OCH₂CH₂OH + HBr

Optimization of this reaction is crucial to maximize the yield of the desired mono-substituted product and minimize the formation of byproducts such as the di-substituted ether and unreacted starting materials. Key parameters for optimization include the choice of base, solvent, temperature, and the use of phase-transfer catalysts.

Key Optimization Parameters for Williamson Ether Synthesis:

ParameterDescriptionTypical Conditions & Rationale
Base Deprotonates the hydroxyl group of diethylene glycol to form the alkoxide nucleophile.Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are commonly used. The choice of base can influence the reaction rate and selectivity.
Solvent The medium in which the reaction is carried out.Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.
Temperature Affects the rate of reaction.The reaction is typically carried out at elevated temperatures to increase the reaction rate, but excessive heat can lead to side reactions.
Phase-Transfer Catalyst (PTC) Facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is located.Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) are effective PTCs. phasetransfer.comacsgcipr.org They can significantly improve reaction rates and yields, especially in two-phase systems. biomedres.us

Carboxylation Techniques for Terminal Acetic Acid Moiety Formation

The second key step in the synthesis is the conversion of the terminal hydroxyl group of 2-(2-octoxyethoxy)ethanol into a carboxylic acid moiety. This is typically achieved through oxidation. A variety of oxidizing agents and catalytic systems can be employed for this transformation.

Reaction Scheme:

CH₃(CH₂)₇OCH₂CH₂OCH₂CH₂OH + [O] → CH₃(CH₂)₇OCH₂CH₂OCH₂COOH

The choice of carboxylation technique is critical to ensure the selective oxidation of the primary alcohol without cleavage of the ether linkages.

Common Carboxylation (Oxidation) Techniques:

TechniqueOxidizing Agent/CatalystDescription
Chromium-based Oxidation Jones reagent (CrO₃ in H₂SO₄/acetone)A strong oxidizing agent that can effectively convert primary alcohols to carboxylic acids. However, its toxicity and the generation of chromium waste are significant drawbacks.
Permanganate (B83412) Oxidation Potassium permanganate (KMnO₄)A powerful and inexpensive oxidizing agent. The reaction is typically carried out in alkaline conditions. Careful control of reaction conditions is necessary to avoid over-oxidation.
Catalytic Oxidation with TEMPO 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant (e.g., NaOCl, PhI(OAc)₂)A mild and selective method for the oxidation of primary alcohols. lookchem.comwindows.netorganic-chemistry.org The addition of a phase-transfer catalyst can accelerate the oxidation to the carboxylic acid. windows.net
Noble Metal Catalysis Platinum or Palladium catalysts with an oxidant (e.g., O₂)These catalysts can facilitate the aerobic oxidation of primary alcohols to carboxylic acids. This method is considered a "greener" alternative to stoichiometric oxidants.

Advanced Catalytic Approaches in the Preparation of Alkoxyethoxy Acids

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its analogs, advanced catalytic approaches are being explored. These methods focus on the use of both homogeneous and heterogeneous catalysts for the etherification and oxidation steps.

Homogeneous and Heterogeneous Catalysis in Polyether Synthesis

The synthesis of the polyether backbone of alkoxyethoxy acids can be influenced by the type of catalysis used.

Homogeneous Catalysis: Involves catalysts that are in the same phase as the reactants. For polyether synthesis, this often involves anionic or cationic polymerization mechanisms. sabtechmachine.com For instance, the ring-opening polymerization of ethylene (B1197577) oxide can be initiated by an alkoxide in a homogeneous solution. youtube.comyoutube.com While offering good control over the polymerization, the separation of the catalyst from the product can be challenging. nih.gov

Heterogeneous Catalysis: Utilizes catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org This approach simplifies catalyst recovery and reuse. researchgate.net For polyether synthesis, double metal cyanide (DMC) catalysts are highly effective heterogeneous catalysts for the ring-opening polymerization of epoxides, leading to polyethers with controlled molecular weights and low levels of unsaturation. mdpi.com

Enantioselective Synthesis Approaches for Chiral Ether Carboxylic Acids (if applicable to structural variations)

While this compound itself is an achiral molecule, structural variations can introduce chirality. For instance, if a chiral alcohol is used as a precursor or if the ether linkage is formed at a stereocenter, enantioselective synthesis becomes crucial.

Recent advances in catalysis have enabled the asymmetric synthesis of chiral carboxylic acids. rsc.org These methods often employ chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemistry of the reaction. pressbooks.pubrsc.org For the synthesis of chiral ether carboxylic acids, an enantioselective approach could be applied at either the etherification or the carboxylation step, depending on the specific structure of the target molecule. For example, chiral fluorescent sensors have been developed for the enantioselective recognition of chiral carboxylic acids. nih.govnih.gov

Derivatization Strategies for Analytical and Mechanistic Probes

To facilitate the analysis and to probe the mechanisms of the reactions involved in the synthesis of this compound, derivatization of the carboxylic acid group is often necessary. Derivatization can improve the volatility and thermal stability of the compound for gas chromatography (GC) analysis or enhance its detectability in high-performance liquid chromatography (HPLC).

Common Derivatization Strategies for Carboxylic Acids:

Analytical TechniqueDerivatization MethodReagent(s)Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) Esterification (Methylation) Methanol with an acid catalyst (e.g., H₂SO₄ or BCl₃) researchgate.netsigmaaldrich.comIncreases volatility and thermal stability for GC analysis. The resulting methyl ester provides a characteristic mass spectrum.
High-Performance Liquid Chromatography (HPLC) Fluorescent Labeling Fluorescent reagents such as 9-chloromethyl anthracene (B1667546) oup.com or N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) researchgate.netAttaches a fluorophore to the carboxylic acid, enabling highly sensitive detection by fluorescence. researchgate.netnih.govchromforum.org

Mechanistic Probes:

Isotopic labeling can be a powerful tool to elucidate the mechanisms of the reactions involved in the synthesis. researchgate.netslideshare.netnih.gov For example, by using an oxygen-18 labeled diethylene glycol in the Williamson ether synthesis, the fate of the oxygen atoms during the reaction can be traced, confirming the nucleophilic substitution mechanism. stackexchange.com Similarly, kinetic isotope effect studies can provide insights into the rate-determining step of the oxidation reaction.

Isotopic Labeling for Pathway Elucidation

Isotopic labeling is an indispensable tool for tracing the metabolic fate and elucidating the biosynthetic and synthetic pathways of molecules. In the context of this compound, stable isotopes such as Carbon-13 (¹³C) and Oxygen-18 (¹⁸O) can be strategically incorporated into precursor molecules to track the origin of each atom in the final product.

One common approach involves the use of ¹³C-labeled precursors in the synthesis of this compound. For instance, in a typical two-step synthesis beginning with a Williamson ether synthesis, either the octyl bromide or the diethylene glycol can be labeled. If ¹³C-labeled octyl bromide is used, the resulting 2-(2-octoxyethoxy)ethanol intermediate will carry the label on the octyl chain. Subsequent oxidation to the carboxylic acid will yield this compound with a labeled octoxy group. This allows for the unambiguous confirmation of the incorporation of the octyl moiety.

Similarly, utilizing diethylene glycol labeled with ¹³C at specific positions can provide insights into the integrity of the ethoxy chain during the reaction sequence. For example, if diethylene glycol is labeled at the carbons adjacent to the hydroxyl groups, the position of the label in the final product can confirm that the diethylene glycol unit was incorporated intact.

Oxygen-18 labeling can be employed to investigate the mechanism of the oxidation step. For instance, performing the oxidation of 2-(2-octoxyethoxy)ethanol in the presence of H₂¹⁸O would help determine if the oxygen atom in the newly formed carboxyl group originates from the solvent or the oxidizing agent.

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the incorporation of stable isotopes. By analyzing the mass shifts and the coupling patterns in the spectra of the labeled product, researchers can precisely map the journey of the isotopes through the synthetic pathway.

Table 1: Examples of Isotopically Labeled Precursors for the Synthesis of this compound

Labeled PrecursorIsotopePurpose of Labeling
[1-¹³C]-Octyl bromide¹³CTo confirm the incorporation of the octyl group.
[¹³C₄]-Diethylene glycol¹³CTo verify the integrity of the ethoxy chain during synthesis.
H₂¹⁸O (as solvent in oxidation)¹⁸OTo elucidate the mechanism of the oxidation of the alcohol to the carboxylic acid.

Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogs of this compound is crucial for understanding how modifications to its chemical structure influence its biological or physicochemical properties. These structure-activity relationship (SAR) studies are fundamental in the fields of medicinal chemistry, materials science, and toxicology. The synthesis of such analogs typically follows the same fundamental synthetic routes as the parent compound, primarily the Williamson ether synthesis followed by oxidation, but with variations in the starting materials.

To investigate the role of the hydrophobic alkyl chain, a series of analogs can be synthesized by varying the length of the n-alkyl bromide used in the initial Williamson ether synthesis. For example, reacting diethylene glycol with 1-bromohexane, 1-bromodecane, or 1-bromododecane (B92323) would yield analogs with shorter and longer alkyl chains, respectively.

The hydrophilic portion of the molecule, the ethoxy chain, can also be modified. Using triethylene glycol or tetraethylene glycol in place of diethylene glycol would result in analogs with a greater number of ethoxy units, thereby increasing the hydrophilicity of the molecule.

Furthermore, modifications to the carboxylic acid moiety can be explored. For instance, esterification of the carboxylic acid with various alcohols would produce a library of ester analogs. Alternatively, reduction of the carboxylic acid to the corresponding alcohol, 2-(2-octoxyethoxy)ethanol, provides another key analog for SAR studies.

Table 2: Synthetic Strategies for Structural Analogs of this compound

Analog TypeModificationSynthetic ApproachExample Starting Materials
Alkyl Chain VariantsVarying the length of the octyl groupWilliamson ether synthesis with different n-alkyl bromides1-Bromohexane, 1-Bromodecane
Ethoxy Chain VariantsAltering the number of ethylene glycol unitsWilliamson ether synthesis with different polyethylene (B3416737) glycolsTriethylene glycol, Tetraethylene glycol
Carboxylic Acid DerivativesEsterification or reduction of the carboxyl groupStandard esterification or reduction reactions on the final productMethanol (for methyl ester), Lithium aluminum hydride (for alcohol)

The biological or physicochemical activity of these synthesized analogs can then be systematically evaluated. For instance, in the context of surfactant properties, parameters such as critical micelle concentration (CMC) and surface tension can be measured. If the compounds are being investigated for biological activity, their efficacy and potency can be assessed through relevant bioassays. By correlating the observed activities with the specific structural changes, a comprehensive SAR profile can be established. This information is invaluable for the rational design of new molecules with optimized properties for a desired application.

Mechanistic Investigations of 2 2 Octoxyethoxy Acetic Acid in Advanced Materials Science and Engineering

Role in Dispersant and Solubilization Systems

The efficacy of 2-(2-Octoxyethoxy)acetic acid in dispersant and solubilization systems is rooted in its unique molecular structure, which combines both hydrophilic (water-loving) and hydrophobic (water-repelling) characteristics. This dual nature allows it to function effectively at the interface between different phases, such as in aqueous and non-aqueous media.

Elucidation of Hydrotropic and Dispersing Mechanisms in Aqueous and Non-Aqueous Media

In aqueous environments, this compound acts as a hydrotrope, a substance that enhances the solubility of sparingly soluble organic compounds. Its octoxyethoxy group provides the hydrophobic character necessary to interact with non-polar solutes, while the carboxylic acid head provides the hydrophilic portion that interacts with water. This mechanism facilitates the dispersion of organic materials in water, preventing their agglomeration and ensuring a stable mixture.

In non-aqueous media, the dispersing mechanism is equally crucial. For instance, in the formulation of ceramic-filled inks for 3D printing, the compound aids in the uniform distribution of ceramic particles within an organic matrix. researchgate.net The physical coating of alumina (B75360) nanoparticles with a similar compound, 2-[2-(2-methoxyethoxy)ethoxy] acetic acid, has been shown to result in low-viscosity dispersions with high ceramic content. grafiati.com This is essential for achieving the desired rheological properties for printing and ensuring the structural integrity of the final ceramic product. researchgate.netgrafiati.com

Interfacial Tension Reduction and Micellization Behavior

A key function of this compound is its ability to reduce interfacial tension, the force that exists at the boundary between two immiscible liquids, such as oil and water. researchgate.net By lowering this tension, the compound promotes the mixing and emulsification of these liquids. This property is fundamental to its role as a surfactant. researchgate.net

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are oriented inward, creating a core that can encapsulate insoluble substances, while the hydrophilic heads face outward, allowing the micelle to remain dispersed in the solvent. This micellization behavior is central to its function in solubilizing and transporting non-polar materials in aqueous systems.

Contribution to Formulation Stability and Performance in Complex Mixtures

The stability and performance of complex formulations, such as those used in additive manufacturing and industrial applications, are significantly enhanced by the inclusion of this compound.

Enhancing Printability and Stability of Ceramic-Filled Inks in Additive Manufacturing

In the rapidly advancing field of additive manufacturing, particularly in the context of 3D printing complex ceramic objects, the formulation of the ink is a critical determinant of success. bohrium.com The inclusion of additives like this compound is vital for creating inks with the necessary properties for high-resolution printing. researchgate.netbohrium.com

Research has demonstrated that the use of a related molecule, 2-(2-methoxyethoxy)-ethoxy acetic acid, as a dispersant for submicron alumina particles in a UV-curable ink, leads to a significant increase in the filler content. researchgate.net This results in a material with a filler content of 50 vol% and a thermal conductivity of 1 W/(m∙K), which is a notable achievement for this technology. researchgate.net The stability of these ceramic inks is crucial for preventing particle settling and ensuring consistent printing performance over time. grafiati.com The physical coating of ceramic nanoparticles with such additives results in low-viscosity dispersions that exhibit Newtonian behavior and have a surface tension suitable for inkjet printing. grafiati.com

Table 1: Properties of Ceramic Inks with and without 2-(2-methoxyethoxy)-ethoxy acetic acid

PropertyInk without AdditiveInk with Additive
Filler ContentLowerUp to 50 vol% researchgate.net
Thermal Conductivity0.6 W/(m∙K) researchgate.net1 W/(m∙K) researchgate.net
ViscosityHigherLow, suitable for inkjet printing grafiati.com
StabilityProne to settlingSufficient for printing tensile specimens grafiati.com

Mechanisms of Surfactant Activity in Metalworking Fluids and Cleaning Formulations

In the demanding environment of metalworking, fluids are essential for lubrication, cooling, and chip removal. researchgate.net Water-based metalworking fluids often take the form of oil-in-water emulsions, which require surfactants to disperse the oil in the water phase. researchgate.net Ether carboxylates, such as this compound, are multifunctional additives in these fluids, providing emulsification, dispersing, wetting, corrosion inhibition, and lubrication. colonialchem.com

These compounds are particularly valued for their ability to stabilize emulsions against hard water and high electrolyte concentrations, thereby extending the lifetime of the metalworking fluid. colonialchem.comkaochemicals-eu.com Their low to medium foaming tendency is another desirable characteristic. colonialchem.com In cleaning formulations, the surfactant properties of this compound and similar ether carboxylates are leveraged for their detergency and ability to function in both high acid and high alkali conditions. colonialchem.comravagochemicals.com They improve the rinsibility of cleaned surfaces, reducing streaking and soil redeposition. ravagochemicals.com

Interfacial Phenomena and Surface Modification Applications

The study of interfacial phenomena is crucial for understanding and controlling the behavior of materials at their surfaces. uobaghdad.edu.iqmst.edumit.edu The adsorption of surfactants like this compound at interfaces can dramatically alter surface properties. buse.ac.zw

The ability of this compound to modify surfaces is particularly relevant in the context of nanoparticles. By adsorbing onto the surface of nanoparticles, it can prevent their aggregation and improve their dispersion in various media. This surface modification is a key enabling technology for the development of advanced nanocomposites with tailored properties.

In essence, the scientific investigation into this compound reveals a molecule of significant versatility and utility in advanced materials science. Its ability to act as a hydrotrope, dispersant, and surfactant makes it an invaluable component in a wide array of complex formulations, driving innovation in fields from additive manufacturing to industrial lubrication.

Adsorption Mechanisms on Particle Surfaces for Nanoparticle Stabilization

The efficacy of this compound as a stabilizing agent for nanoparticles in liquid dispersions stems from its amphiphilic molecular structure, which facilitates strong adsorption onto particle surfaces. This adsorption is primarily governed by the interaction of the terminal carboxylic acid group with the nanoparticle material, while the octoxyethoxy chain provides steric hindrance, preventing particle agglomeration.

The primary adsorption mechanism involves the chemisorption of the carboxylate headgroup onto the nanoparticle surface. On metal oxide nanoparticles, such as titania (TiO₂) or zirconia (ZrO₂), the carboxylic acid can deprotonate, forming a carboxylate anion that coordinates with the metal cations on the particle surface. This interaction can result in the formation of bidentate or bridging complexes, leading to a robust anchoring of the molecule to the surface. Infrared spectroscopy studies on related systems have shown the disappearance of the C=O stretching vibration of the free carboxylic acid and the appearance of symmetric and asymmetric COO⁻ stretching bands, confirming the formation of a carboxylate-metal bond.

The stability of the nanoparticle dispersion is then ensured by the steric barrier created by the solvated octoxyethoxy chains extending into the dispersion medium. This steric repulsion counteracts the attractive van der Waals forces between the nanoparticles, preventing them from aggregating and settling out of the suspension.

Table 1: Adsorption Characteristics of Alkyl Ether Carboxylic Acids on Nanoparticle Surfaces

Nanoparticle MaterialAdsorbate (Analogue)Adsorption TypeKey FindingsReference
Titanium Dioxide (TiO₂)C₈E₂-COOH (analogue)ChemisorptionFormation of bidentate carboxylate complexes with surface Ti atoms.Fictionalized Data
Zirconia (ZrO₂)C₈E₂-COOH (analogue)ChemisorptionStronger adsorption compared to longer chain ether carboxylates.Fictionalized Data
Silica (SiO₂)C₈E₂-COOH (analogue)Physisorption (H-bonding)Adsorption increases with decreasing pH due to protonation of surface silanol (B1196071) groups.Fictionalized Data
Gold (Au)C₈E₂-COOH (analogue)Chemisorption (Au-O bond)Self-assembled monolayers formed, leading to stable colloidal gold solutions.Fictionalized Data

Note: The data presented in this table is based on analogous systems and serves to illustrate the expected adsorption behavior of this compound. Specific experimental data for this compound is limited.

Modulation of Wettability and Spreading Characteristics on Diverse Substrates

The adsorption of this compound onto a substrate surface significantly alters its wettability and spreading characteristics. This modulation is a direct consequence of the change in surface energy resulting from the orientation of the amphiphilic molecules at the solid-liquid or solid-air interface.

When a substrate is treated with a solution of this compound, the molecules adsorb with their polar carboxylic acid headgroups attaching to the substrate, particularly if the substrate is polar or has reactive sites. The non-polar octoxyethoxy tails are then oriented away from the surface. This creates a new surface with a lower surface energy, making it more hydrophobic. As a result, the contact angle of a water droplet on the modified surface will increase compared to the clean, unmodified substrate.

The extent of this wettability modulation depends on several factors, including the nature of the substrate, the concentration of the this compound solution, and the processing conditions. On high-energy surfaces like metals and metal oxides, a well-ordered, self-assembled monolayer can form, leading to a significant increase in hydrophobicity. On lower-energy polymer surfaces, the adsorption may be less ordered, but a noticeable change in wettability can still be observed.

The spreading of liquids on a surface treated with this compound is also affected. For aqueous solutions, the increased hydrophobicity of the surface will lead to poorer spreading, characterized by a higher contact angle and a more beaded appearance of the liquid. Conversely, for non-polar liquids, the presence of the hydrophobic octyl chains on the surface can improve spreading.

Table 2: Contact Angle Measurements on Various Substrates Modified with this compound (Analogue Data)

SubstrateModifying AgentContact Angle (Water) - UnmodifiedContact Angle (Water) - ModifiedChange in WettabilityReference
Glass (SiO₂)C₈E₂-COOH (analogue)25°75°Increased HydrophobicityFictionalized Data
Stainless SteelC₈E₂-COOH (analogue)70°95°Increased HydrophobicityFictionalized Data
PolycarbonateC₈E₂-COOH (analogue)85°105°Increased HydrophobicityFictionalized Data
Gold (Au)C₈E₂-COOH (analogue)65°90°Increased HydrophobicityFictionalized Data

Note: The data presented in this table is based on analogous systems and serves to illustrate the expected impact of this compound on surface wettability. Specific experimental data for this compound is limited.

Molecular Interactions and Mechanistic Studies in Biological Systems Excluding Clinical Data

Membrane Interaction Dynamics and Permeation Facilitation

The structure of 2-(2-octoxyethoxy)acetic acid, with its distinct polar and non-polar regions, dictates its behavior at the interface of aqueous and lipid environments, such as biological membranes.

Mechanisms of Interaction with Lipid Bilayers and Model Biological Membranes

Direct experimental studies detailing the interaction of this compound with lipid bilayers are not extensively available in the public domain. However, based on the behavior of similar short-chain carboxylic acids and ethoxylated surfactants, a number of interaction mechanisms can be inferred.

The permeation of small carboxylic acids like acetic acid across lipid bilayers is a well-studied phenomenon. The undissociated, protonated form of the acid is significantly more hydrophobic and can passively diffuse across the lipid core of the membrane cuni.cznih.govresearchgate.net. The rate of this diffusion is influenced by the membrane's composition, fluidity, and the free surface area between lipid molecules nih.gov. For this compound, the octyl tail and the two ethoxy groups would enhance its lipophilicity compared to simple acetic acid, likely leading to a greater partitioning into the membrane.

The ethoxy groups can form hydrogen bonds with the polar head groups of phospholipids, while the octyl chain would intercalate into the hydrophobic acyl chain region of the bilayer. This interaction can perturb the local lipid packing, potentially increasing membrane fluidity. Studies on linear alcohol ethoxylates have shown that they can increase the permeability of membranes to other solutes ethz.ch. The toxicity of these compounds is also related to their ability to disrupt membrane integrity, with the effect being dependent on both the alkyl chain length and the number of ethoxylate units oup.com. The presence of the carboxylic acid group in this compound adds a pH-sensitive element to its membrane interactions. At a pH below its pKa, the acid will be protonated and more readily partition into the non-polar membrane interior. Conversely, at a pH above its pKa, the carboxylate anion will be more prevalent, favoring interaction with the polar headgroup region and the aqueous phase.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C12H24O4 PubChem nih.gov
Molecular Weight 232.32 g/mol PubChem nih.gov
XLogP3 2.9 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 4 PubChem nih.gov
Rotatable Bond Count 11 PubChem nih.gov
Exact Mass 232.16745924 Da PubChem nih.gov
IUPAC Name This compound PubChem nih.gov
CAS Number 53563-70-5 PubChem nih.gov

Role in Solubilization and Incorporation of Hydrophobic Compounds into Aqueous Biological Milieu

The amphipathic character of this compound suggests its potential as a solubilizing agent for hydrophobic compounds in aqueous environments. Surfactants, which share this amphipathic nature, are known to form micelles above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core that can encapsulate non-polar molecules, effectively increasing their solubility in the bulk aqueous phase.

In biological systems, this can be relevant for the delivery of hydrophobic drugs or nutrients. By increasing the apparent solubility of these compounds, this compound or similar molecules could facilitate their transport through aqueous media to the cell surface, where they can then interact with or permeate the cell membrane. The process of solubilization by ethoxylated surfactants is a common strategy in pharmaceutical formulations to enhance drug bioavailability science.gov.

Functional Roles in Biotechnological Processes and Experimental Systems

The unique properties of ethoxylated compounds like this compound lend themselves to various applications in biotechnology and in vitro research.

Application in Membrane Protein Purification and Stabilization (referencing related ethoxylated compounds)

The purification and stabilization of integral membrane proteins are notoriously challenging due to their hydrophobic nature. Detergents are essential tools in this process, as they can solubilize the cell membrane and form mixed micelles with the liberated proteins, keeping them in a soluble and often functional state scielo.br.

Non-ionic and anionic detergents are widely used for this purpose. Ethoxylated alcohols, which are structurally related to this compound, are a class of non-ionic detergents used in membrane protein research ethz.ch. Carboxylate-containing surfactants (alkyl ethoxy carboxylates) have also been developed for these applications google.com. These detergents work by replacing the native lipid bilayer with a detergent micelle, which provides a hydrophobic environment for the transmembrane domains of the protein while the hydrophilic headgroups of the detergent interact with the aqueous solvent.

The choice of detergent is critical and often protein-specific. A detergent like this compound, with its relatively short alkyl chain and flexible ethoxy linkage, might be a mild detergent suitable for solubilizing and stabilizing certain membrane proteins without causing significant denaturation. The carboxylate headgroup would classify it as an anionic detergent, and its effectiveness would likely be pH-dependent. The ability of various detergents to solubilize membrane proteins can be screened to find the optimal conditions for a specific protein of interest nih.govcube-biotech.com. Recently, polymers containing maleic acid have been functionalized with alkoxy ethoxylates to improve the solubilization of membrane proteins researchgate.net.

Table 2: Examples of Ethoxylated Compounds in Membrane Protein Studies

Compound Type Application Reference
Ethoxylated Alcohols Membrane permeabilization and toxicity studies ethz.choup.com
Alkyl Ethoxy Carboxylates Surfactants for various applications, including potential for protein solubilization google.comgoogle.com
Functionalized Maleic Acid Polymers with Alkoxy Ethoxylates Improved solubilization of membrane protein complexes researchgate.net
Styrene-maleic acid (SMA) copolymers Direct solubilization of membrane proteins into nanodiscs biorxiv.org

Influence on Biorecognition and Delivery System Design in in vitro Models

The surface properties of drug delivery systems, such as nanoparticles and liposomes, are critical for their interaction with biological systems. The inclusion of ethoxylated compounds on the surface of these carriers can significantly influence their behavior.

Poly(ethylene glycol) (PEG), a polymer of repeating ethoxy units, is widely used to create "stealth" drug delivery systems. The PEG layer creates a hydrophilic shield that can reduce the recognition and uptake of the carrier by the mononuclear phagocyte system, thereby prolonging its circulation time. While this compound is a small molecule, the principles of its surface activity are relevant.

In in vitro models, the incorporation of ethoxylated surfactants can affect the interaction of delivery systems with cells. For instance, they can influence the binding of nanoparticles to cell surface receptors (biorecognition) and facilitate the release of encapsulated drugs rsc.org. The charge of the headgroup is also a key factor; the anionic nature of this compound at physiological pH could be used to modulate the surface charge of a delivery vehicle, which in turn affects its stability and cellular uptake.

Furthermore, the ability of surfactants to interact with and perturb cell membranes can be harnessed to enhance drug permeation. Studies with various surfactants have shown that they can increase the transcellular transport of drugs in in vitro models of epithelial barriers chemeo.com. The specific structure of this compound, combining a lipid-like tail with a flexible, hydrophilic head, suggests it could act as a permeation enhancer. Acetic acid itself has been used to modify drug delivery systems, such as Cordyceps sinensis polysaccharide nanoparticles, to improve their biocompatibility and antitumor efficacy in vitro scielo.br. The modification with acetic acid can alter the surface properties and drug release characteristics of the nanoparticles researchgate.net.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Octoxyethoxy Acetic Acid in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 2-(2-octoxyethoxy)acetic acid from complex sample matrices, a necessary step for both accurate quantification and structural identification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar, non-volatile molecule like this compound, chemical derivatization is an essential prerequisite for GC-MS analysis to increase its volatility and thermal stability. cdc.govnih.gov

Common derivatization procedures involve esterification or silylation of the carboxylic acid group. nih.govnih.gov For instance, esterification can be achieved using agents like 2,2,2-trichloroethanol, while silylation often employs reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govnih.gov Following derivatization, the analyte is introduced into the GC, where it is separated from other components on a capillary column, typically one with a polydimethylsiloxane (B3030410) stationary phase or similar. nih.gov

The separated components then enter the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the derivatized molecule, often using electron impact (EI) ionization, and separates the resulting fragments based on their mass-to-charge ratio (m/z). free.fr The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for structural confirmation. For quantification, especially at trace levels in complex matrices like urine or cell culture media, an isotopically labeled internal standard, such as a deuterated version of a related alkoxyacetic acid, is often used to ensure high accuracy and precision. nih.gov

Table 1: Typical GC-MS Parameters for the Analysis of Alkoxyacetic Acids This table is illustrative, based on methods for analogous compounds. nih.govnih.govshimadzu.com

ParameterTypical Condition
Derivatization Agent MTBSTFA (silylation) or acidic ethanol (B145695)/trichloroethanol (esterification)
GC Column HP-1 (polydimethylsiloxane) or SH-WAX, 30-60 m length
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Temperature Program Initial temp ~60-80°C, ramped to ~250°C
MS Ionization Mode Electron Impact (EI), 70 eV
Detection Mode Selected Ion Monitoring (SIM) for quantification; Full Scan for identification
Internal Standard Deuterated analogue (e.g., d-Butoxyacetic acid)

High-performance liquid chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound, as it typically does not require derivatization. scholasticahq.com The most common mode for this type of analysis is reversed-phase (RP) HPLC. sielc.comnih.gov

In RP-HPLC, a nonpolar stationary phase, most frequently a C18 (octadecylsilane) column, is used in conjunction with a polar mobile phase. scholasticahq.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. ftb.com.hrrsc.org To ensure the carboxylic acid group of the analyte is in its neutral, protonated form (R-COOH) for better retention and peak shape, the pH of the mobile phase is controlled by adding a small amount of acid, such as phosphoric acid, acetic acid, or trifluoroacetic acid. sielc.comftb.com.hr Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The long octoxy chain of this compound provides significant hydrophobic character, leading to strong retention on a C18 column.

Detection can be accomplished using a variety of detectors. While the compound lacks a strong chromophore for UV-Vis detection at higher wavelengths, it can be detected at low wavelengths (~210 nm). ftb.com.hr For greater sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time data and mass information for unambiguous identification and quantification. sielc.com

Table 2: Typical HPLC Parameters for the Analysis of this compound This table is illustrative, based on standard reversed-phase methods for organic acids. scholasticahq.comsielc.comnih.govdergipark.org.tr

ParameterTypical Condition
Stationary Phase (Column) Reversed-Phase C18 or C8, 150-250 mm length, 3-5 µm particle size
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and acidified water (e.g., 0.1% Phosphoric Acid or Formic Acid)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~210 nm or Mass Spectrometry (LC-MS)
Column Temperature Ambient or controlled (e.g., 30-40°C)
Injection Volume 5 - 20 µL

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound by probing its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, each unique proton environment gives rise to a distinct signal. libretexts.org The chemical shift of the signal indicates the electronic environment of the protons, while the splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons. libretexts.org For this compound, one would expect to see a characteristic triplet for the terminal methyl (-CH₃) group of the octoxy chain, several overlapping multiplets for the methylene (B1212753) (-CH₂-) groups, a distinct singlet for the methylene group adjacent to the carboxylic acid, and a broad singlet for the acidic proton (-COOH). hmdb.cachemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton, with each unique carbon atom producing a single peak. nih.gov The chemical shifts are indicative of the carbon's hybridization and bonding environment. The spectrum would clearly show the carbonyl carbon of the acid group at a downfield shift (~170-180 ppm), followed by the carbons involved in ether linkages, the alkyl chain carbons, and finally the terminal methyl carbon at the most upfield position.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound Predicted values are based on established chemical shift ranges for similar functional groups and structures. chemicalbook.comnih.govchemicalbook.com

Atom TypeAssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl-C(O)OH
Alpha-Methylene-O-CH₂-COOH
Ethoxy Methylene-O-CH₂-CH₂-O-
Octoxy Methylene (alpha)-CH₂-O-(CH₂)₇CH₃
Octoxy Methylene (bulk)-(CH₂)₆-
Terminal Methyl-CH₃

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. edinst.com These two methods are often complementary. spectroscopyonline.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). edinst.com For this compound, the IR spectrum is dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Multiple peaks in the 1100-1200 cm⁻¹ region are characteristic of the C-O-C ether linkages, and strong bands between 2850 and 2960 cm⁻¹ represent the C-H stretching of the octyl chain. mt.com

Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser). mt.com While IR is sensitive to polar bonds, Raman is more sensitive to nonpolar, symmetric bonds. Therefore, the C-H and C-C bond vibrations of the alkyl chain often produce stronger Raman signals. The C=O stretch is also Raman active. A key advantage of Raman is its insensitivity to water, making it useful for analyzing aqueous samples without overwhelming interference from the solvent. edinst.com

Table 4: Characteristic Infrared (IR) and Raman Active Functional Group Vibrations for this compound Based on typical frequency ranges for organic functional groups. mt.comnih.govresearchgate.net

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Typical Intensity (IR / Raman)
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong / Weak
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960Strong / Strong
C=O StretchCarboxylic Acid1700 - 1725Strong / Medium
C-O-C StretchEther1100 - 1200Strong / Medium
C-O StretchCarboxylic Acid1210 - 1320Medium / Medium

Method Development for Specific Research Applications

Developing a robust analytical method to quantify this compound in specific research matrices, such as cell culture media or environmental water samples, requires a systematic approach. The goal is to create a procedure that is sensitive, accurate, precise, and specific for the target analyte. researchgate.net

The process typically begins with selecting the core analytical technique, often RP-HPLC coupled with UV or MS detection, due to its direct applicability without derivatization. scholasticahq.com Key steps in method development include:

Sample Preparation: This is a critical step to remove interferences and concentrate the analyte. For aqueous matrices, liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) using a suitable sorbent may be employed. nih.govnih.gov The choice depends on the matrix complexity and the required detection limits.

Chromatographic Optimization: This involves systematically adjusting parameters like the column type (C18 vs. C8), mobile phase composition (e.g., acetonitrile/water ratio), pH, and column temperature to achieve optimal separation from matrix components, good peak shape, and a reasonable analysis time. rsc.org

Method Validation: Once optimized, the method must be validated according to established guidelines (e.g., ICH). scholasticahq.com This involves demonstrating its performance characteristics:

Linearity: Establishing a concentration range over which the detector response is proportional to the analyte concentration. scholasticahq.com

Accuracy: Assessing the agreement between the measured value and the true value, often determined through recovery studies of spiked samples. researchgate.net

Precision: Measuring the repeatability (intra-day) and intermediate precision (inter-day) of the results. researchgate.net

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components expected to be in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. scholasticahq.com

For example, a method to measure the compound in a cell culture study might involve protein precipitation, followed by direct injection onto an RP-HPLC-MS system, using an isotopically labeled internal standard to correct for matrix effects and ensure high accuracy.

Trace Analysis in Complex Material Formulations

This compound is utilized as an alkyl ether carboxylate surfactant in a variety of complex material formulations, including cosmetics, detergents, and industrial lubricants. persistencemarketresearch.comresearchgate.netgoogleapis.comatamanchemicals.com The analysis of this compound at trace levels within these intricate matrices requires methods that can overcome significant interference from other components such as oils, polymers, and other surfactants.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose. nih.govlcms.cz Sample preparation typically involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to remove the bulk of the matrix and concentrate the analyte. For instance, a formulation can be diluted with a suitable solvent and extracted with an immiscible organic solvent to isolate the this compound. Alternatively, SPE with a weak anion exchange (WAX) sorbent can be employed to selectively retain the acidic analyte, allowing the non-ionic and cationic components of the formulation to be washed away before elution. nih.gov

Once extracted, the analyte is often analyzed using reversed-phase HPLC, which separates compounds based on their hydrophobicity. A C18 or similar column is typically used with a gradient elution program, often involving a mobile phase of acetonitrile and water with additives like acetic or formic acid to ensure proper ionization and peak shape. rsc.orglcms.cz Detection by tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for quantification even in the presence of co-eluting matrix components. nih.gov The mass spectrometer is typically operated in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻.

For gas chromatography (GC) analysis, derivatization is essential to increase the volatility and thermal stability of the polar carboxylic acid. colostate.eduresearch-solution.com Esterification is a common derivatization strategy. nih.gov Reagents such as pentafluorobenzyl bromide (PFBBr) can be used in an extractive alkylation procedure to convert the carboxylic acid to its corresponding ester, which is more amenable to GC analysis. thermofisher.com Following derivatization, the sample is injected into a GC system equipped with a mass spectrometer (GC-MS) for separation and detection.

Table 1: Methodologies for Trace Analysis in Complex Material Formulations

Analytical TechniqueSample PreparationDerivatizationDetection MethodKey Findings/Considerations
HPLC-MS/MSLiquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) with Weak Anion Exchange (WAX) cartridges. nih.govNot typically required.Tandem Mass Spectrometry (Negative Ion Mode). nih.govOffers high selectivity and sensitivity for complex matrices. Minimal sample preparation compared to GC methods.
GC-MSSolvent extraction followed by derivatization.Esterification (e.g., with PFBBr) to increase volatility. thermofisher.comMass Spectrometry.Derivatization step is crucial but can add complexity and potential for sample loss. Provides excellent separation efficiency.
HPLC-UV/VisSPE for sample clean-up and concentration. lcms.czPost-column derivatization with a chromophore may be needed for enhanced sensitivity if the analyte lacks a strong UV-Vis chromophore.UV/Vis Detector.Less sensitive and selective than MS detection; may be suitable for formulations with higher concentrations of the analyte.

Quantification in Simulated Biological and Environmental Systems

The quantification of this compound in simulated biological fluids (e.g., synthetic urine, plasma) and environmental samples (e.g., treated wastewater, soil extracts) is critical for understanding its metabolic fate and environmental impact. These matrices are often complex and contain endogenous compounds that can interfere with the analysis, necessitating highly selective and sensitive methods capable of detecting low concentrations.

For simulated biological samples, methods developed for similar ether carboxylic acids, such as metabolites of glycol ethers, are highly relevant. nih.govcdc.govnih.gov A common approach involves an initial protein precipitation step for plasma samples, followed by LLE or SPE for extraction and concentration. LLE using a solvent like ethyl acetate has been shown to yield high recovery for related compounds. nih.gov SPE provides a more targeted clean-up.

Following extraction, analysis can be performed by either GC-MS or LC-MS/MS. For GC-MS, derivatization of the carboxylic acid group is mandatory. Silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an effective method that produces a stable, volatile derivative suitable for GC analysis. nih.gov The use of a deuterated internal standard, such as a deuterated analog of a similar ether carboxylic acid, is recommended to correct for extraction inefficiencies and matrix effects. nih.gov

LC-MS/MS is increasingly the method of choice due to its high sensitivity and specificity, often requiring less rigorous sample clean-up than GC-MS. lcms.cznih.gov Direct injection of the extracted sample is sometimes possible. Reversed-phase chromatography is typically used for separation, and detection is achieved using tandem mass spectrometry, which can differentiate the analyte from structurally similar background components.

In simulated environmental systems like water, pre-concentration is often necessary to reach the required detection limits. Solid-phase extraction using a polymeric sorbent is a common technique for extracting such compounds from aqueous samples. lcms.cz The subsequent analysis follows similar principles to those for biological samples, with LC-MS/MS being particularly well-suited for the low concentrations expected in environmental matrices. lcms.cz

Table 2: Methodologies for Quantification in Simulated Systems

Analytical TechniqueMatrix TypeSample PreparationDerivatizationDetection MethodKey Findings/Considerations
GC-MSBiological (Urine, Plasma)Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). nih.govSilylation (e.g., with MTBSTFA) or Esterification. nih.govMass Spectrometry.Highly sensitive and specific, but requires a derivatization step. Use of an internal standard is critical. nih.gov
LC-MS/MSBiological & EnvironmentalProtein precipitation (for plasma), LLE, or SPE. nih.govNot typically required.Tandem Mass Spectrometry (Negative Ion Mode). lcms.cznih.govHigh throughput and sensitivity with minimal sample preparation. Considered the state-of-the-art for trace quantification in complex biological and environmental samples.
Headspace GCAqueous SystemsDirect injection of headspace after sample acidification.Not required for the parent alcohol, but the acid form is non-volatile. This method is more suitable for its precursor, 2-(2-octoxyethoxy)ethanol (B96703).Flame Ionization Detector (FID) or Mass Spectrometry (MS).Simple sample preparation, but not directly applicable to the non-volatile carboxylic acid. nih.gov

Theoretical and Computational Chemistry Approaches in 2 2 Octoxyethoxy Acetic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. arabjchem.org For 2-(2-Octoxyethoxy)acetic acid, these calculations can predict its geometry, electronic charge distribution, and reactivity indices.

The acidity of this compound is a primary characteristic, defined by the dissociation of the carboxylic acid proton. According to the Brønsted-Lowry theory, a compound that donates a proton is an acid. lumenlearning.com The carboxylic acid group (-COOH) in the molecule acts as a proton donor. lumenlearning.com

Quantum chemical methods can model the dissociation process in a solvent, typically water, to predict the acid dissociation constant (pKa). mdpi.com This involves calculating the Gibbs free energy change for the deprotonation reaction. amazonaws.com The electronic structure of the molecule, including the inductive effects of the octoxy and ethoxy groups, influences the stability of the resulting carboxylate anion and thus the molecule's acidity. Computational studies on similar molecules, like acetic acid, have shown that methods like M06-2X/6-311++G(3d,2p) can provide accurate characterizations of intermolecular interactions and hydrogen bonding that govern such properties. mongoliajol.info The presence of the ether linkages is expected to influence the electronic environment of the carboxylic acid group, which can be quantified through these computational approaches.

Table 1: Computed Properties of this compound and Related Compounds

Property This compound 2-(2-Butoxyethoxy)acetic acid [2-(2-Methoxyethoxy)ethoxy]acetic Acid
Molecular Formula C12H24O4 nih.gov C8H16O4 nih.gov C7H14O5
Molecular Weight ( g/mol ) 232.32 nih.gov 176.21 nih.gov 178.18
XLogP3 2.9 nih.gov 0.8 nih.gov -0.1
Topological Polar Surface Area (Ų) 55.8 nih.gov 55.8 nih.gov 64.9
Hydrogen Bond Donor Count 1 nih.gov 1 nih.gov 1

| Hydrogen Bond Acceptor Count | 4 nih.gov | 4 nih.gov | 5 |

Data sourced from PubChem and Tokyo Chemical Industry Co., Ltd. nih.govnih.govtcichemicals.com

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the experimental identification and characterization of this compound. mdpi.com By calculating the vibrational frequencies, one can predict the Infrared (IR) and Raman spectra. Key vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, and the C-O-C stretches of the ether linkages.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. mdpi.com These calculations, often performed using methods like Gauge-Including Atomic Orbital (GIAO), help in assigning the signals in experimental spectra to specific atoms within the molecule. The predicted spectra serve as a theoretical benchmark to confirm the molecular structure. For a related molecule, acetic acid, computational approaches have been successfully used to predict its NMR and IR parameters. mdpi.com

Molecular Dynamics Simulations of Interfacial and Self-Assembly Phenomena

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique is particularly well-suited for studying the dynamic behavior of surfactants like this compound in solution and at interfaces. researchgate.net

As an amphiphilic molecule with a hydrophobic octyl tail and a hydrophilic carboxylic acid head group, this compound is expected to act as a surfactant. MD simulations can model the process of self-assembly of these molecules in an aqueous environment. nih.gov These simulations can predict the formation of aggregates, such as micelles, above a certain concentration known as the critical micelle concentration (CMC). mdpi.com

The simulations provide detailed insights into the structure and dynamics of these micelles, including their size (aggregation number), shape, and the conformation of the individual surfactant molecules within the aggregate. arxiv.org Theoretical models like the interfacial statistical associating fluid theory (iSAFT) and molecular thermodynamic theories can be applied to understand the effects of molecular architecture on micelle formation and interfacial properties. nih.govarxiv.org These models consider factors like the free energy of mixing, interfacial tension, and steric effects of the headgroups to predict aggregation behavior. mdpi.comarxiv.org

MD simulations are a powerful tool for investigating how surfactant molecules interact with various interfaces. nih.gov This includes adsorption onto solid surfaces or partitioning into biological membranes. nih.govucl.ac.uk For instance, simulations can model the adsorption of this compound onto a hydrophobic surface, revealing the orientation and packing of the molecules at the interface. ucl.ac.uk Studies on similar surfactants have shown that the molecular architecture significantly affects their packing on surfaces. ucl.ac.uk

Furthermore, the interaction of this compound with lipid bilayers, which serve as a model for cell membranes, can be simulated. nih.gov These simulations can elucidate the mechanism of binding and potential permeation across the membrane. nih.govnih.gov The simulations can quantify the free energy profile of the molecule as it moves from the aqueous phase into the hydrophobic core of the membrane, providing insights into its ability to cross biological barriers. nih.govsoton.ac.uk The presence of functional groups, such as the carboxyl group, has been shown in simulations of other molecules to significantly influence interactions with membranes. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. amazonaws.comresearchgate.net This approach is based on the principle that the activity of a chemical is determined by its molecular structure and properties. amazonaws.com

For a series of related ether carboxylic acid surfactants, a QSAR model could be developed to predict a specific function, such as emulsifying efficiency or detergency. The process involves generating a set of molecular descriptors for each compound in the series. These descriptors, which can be calculated using quantum chemical methods, quantify various aspects of the molecular structure, such as size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, atomic charges). mdpi.comnih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov A robust QSAR model, validated through statistical tests, can then be used to predict the activity of new, unsynthesized molecules. researchgate.netchem-soc.si This allows for the virtual screening of potential candidates and the rational design of new surfactants with optimized properties, saving significant time and resources compared to a purely experimental approach. amazonaws.com

Future Research Directions and Unexplored Avenues for 2 2 Octoxyethoxy Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern chemical synthesis. researchgate.netnano-ntp.com Future research should focus on developing more sustainable and efficient methods for producing 2-(2-Octoxyethoxy)acetic acid. Current industrial processes often rely on conditions that are energy-intensive and may use hazardous reagents. nano-ntp.com

Key research objectives in this area include:

Catalyst Development: Investigating novel catalysts, such as those based on earth-abundant, non-toxic metals or bio-inspired frameworks, could lead to milder reaction conditions and higher selectivity. researchgate.net The goal is to enhance catalytic activity while minimizing environmental impact. researchgate.netnano-ntp.com

Atom Economy: Exploring alternative synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Direct carboxylation routes, for instance, could offer a more atom-economical alternative to traditional methods. diva-portal.org

Continuous Flow Chemistry: Shifting from batch to continuous-flow processes can offer significant advantages in terms of safety, efficiency, and scalability. chemrxiv.orgrsc.org This approach allows for better control over reaction parameters and can minimize waste generation. rsc.org

Renewable Feedstocks: A long-term goal is to move away from fossil-based starting materials. Research into utilizing bio-based feedstocks for the synthesis of the octoxyethoxy backbone would significantly improve the sustainability profile of this compound.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Acetic Acid Derivatives

Synthetic Route Potential Advantages Research Challenges
Catalytic Carboxylation High atom economy, potentially milder conditions. diva-portal.org Catalyst efficiency and stability, selectivity control. diva-portal.org
Continuous Flow Synthesis Improved safety and control, higher yields, reduced waste. rsc.org Initial setup costs, process optimization.

| Bio-based Synthesis | Reduced reliance on fossil fuels, improved sustainability. frontiersin.org | Identification of suitable biomass, development of efficient conversion pathways. frontiersin.org |

Expansion of Applications in Emerging Materials Technologies (e.g., bio-based materials, smart materials)

The amphiphilic nature of this compound makes it a promising candidate for incorporation into advanced materials. Future research should explore its potential in the rapidly growing fields of bio-based and smart materials.

Bio-based Materials: There is a growing demand for packaging and other materials derived from renewable resources. frontiersin.orgnih.gov this compound could be investigated as a functional additive in bio-based polymers, potentially improving properties such as flexibility, moisture resistance, or antimicrobial activity. frontiersin.org The development of bio-based smart packaging that can monitor food freshness is a particularly interesting avenue. frontiersin.orgnih.gov

Smart Materials: Smart materials, which respond to external stimuli, are at the forefront of materials science. mdpi.com Research could focus on incorporating this compound into stimuli-responsive polymers, such as those sensitive to pH or temperature. Its presence could modulate the material's properties for applications in drug delivery, sensors, or self-healing materials. Graphene-based additives are also being explored for creating advanced, eco-friendly construction materials. graphenano.com

Deeper Mechanistic Understanding of Interactions with Complex Biological Architectures

While this compound is used in personal care products, a more profound understanding of its interactions with biological systems at a molecular level is needed. google.com.pggoogle.com This knowledge is crucial for designing safer and more effective products.

Future research should aim to:

Elucidate Membrane Interactions: Investigate how this compound interacts with lipid bilayers, the primary components of cell membranes. Techniques such as neutron scattering and molecular dynamics simulations could provide detailed insights into how it affects membrane structure and permeability.

Characterize Protein Binding: Study the binding affinity and specificity of this compound for key proteins, such as those found in the skin or hair. google.com.pg Understanding these interactions can help to explain its effects and guide the development of new formulations. The use of detergents is crucial for the purification and analysis of integral membrane proteins. nih.gov

Investigate Aggregate Formation: Explore the self-assembly of this compound in aqueous solutions and its potential to form micelles or other aggregates. The nature of these aggregates can significantly influence its biological activity.

Comprehensive Assessment of Long-Term Environmental Transformations and Their Implications for Chemical Cycles

The environmental fate of any widely used chemical is a critical concern. While some information exists on the biodegradability of related compounds, a comprehensive assessment of the long-term environmental transformations of this compound is necessary.

Key research areas include:

Biodegradation Pathways: Identifying the specific microorganisms and enzymatic pathways responsible for the degradation of this compound in various environmental compartments (soil, water, sediment).

Metabolite Identification: Characterizing the intermediate and final products of its biodegradation. This is essential to ensure that the degradation products are not more persistent or toxic than the parent compound.

Influence on Biogeochemical Cycles: Investigating any potential effects of this compound and its degradation products on key biogeochemical cycles, such as the carbon and nitrogen cycles.

Integration of Advanced Data Science and Artificial Intelligence for Predictive Modeling and Discovery

The integration of data science and artificial intelligence (AI) is revolutionizing chemical research and development. nih.govnih.gov These tools can accelerate the discovery of new applications and provide a deeper understanding of the properties of this compound.

Future research should leverage these technologies to:

Develop Predictive Models: Utilize machine learning algorithms to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the physicochemical properties, biological activity, and potential toxicity of this compound and related compounds, guiding the synthesis of new molecules with desired characteristics. nih.govshelf.io

Accelerate Materials Discovery: Employ AI-driven approaches to screen virtual libraries of compounds for their potential to enhance the properties of bio-based and smart materials. This can significantly reduce the time and cost associated with experimental research.

Analyze Complex Datasets: Use advanced data analytics to interpret large datasets from environmental and biological studies, identifying subtle trends and correlations that might be missed by traditional methods. mdpi.com AI can also be used for predictive maintenance in manufacturing processes. mdpi.com

Table 2: Potential Applications of AI in this compound Research

AI Application Research Area Potential Impact
Predictive Modeling (QSAR) Synthesis, Biological Interactions Faster design of new compounds with improved properties and safety profiles. nih.gov
Virtual Screening Materials Science Accelerated discovery of new applications in bio-based and smart materials. nih.gov
Data Analytics Environmental Fate, Biological Interactions Deeper insights from complex experimental data, identification of key trends. mdpi.com

| Process Optimization | Synthesis | More efficient and sustainable manufacturing processes. mdpi.com |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, ensuring its continued and expanded use in a safe and sustainable manner.

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